molecular formula C10H17ClN4 B1429525 N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride CAS No. 1420895-44-8

N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride

Cat. No.: B1429525
CAS No.: 1420895-44-8
M. Wt: 228.72 g/mol
InChI Key: BPDGLFHNTWBWJB-UHFFFAOYSA-N
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Description

N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride ( 1420895-44-8) is a high-purity chemical building block supplied for research and development purposes. This compound features a piperidine core substituted with a methylamine group and a pyrazine heteroaromatic ring, a structure frequently explored in medicinal chemistry . Compounds with this specific piperidine-pyrazine scaffold are of significant interest in neuroscience research. Structural analogues have been investigated as potent and selective muscarinic receptor 4 (M4) antagonists , representing a promising therapeutic approach for the treatment of neurological and neuropsychiatric conditions, including Parkinson's disease and schizophrenia . Furthermore, related pyrazine-containing molecules have demonstrated activity as Cyclin-dependent kinase 2 (CDK2) inhibitors . CDK2 is a serine/threonine-protein kinase essential for cell cycle control, and its inhibition is a relevant mechanism in oncology research . This makes the compound a valuable precursor for developing novel probes and inhibitors. The product is characterized by the molecular formula C10H17ClN4 and a molecular weight of 228.72 g/mol . It is supplied with a defined SMILES code (CNC1CCN(C2=NC=CN=C2)CC1.Cl) and InChIKey (BPDGLFHNTWBWJB-UHFFFAOYSA-N) for precise identification . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-1-pyrazin-2-ylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-11-9-2-6-14(7-3-9)10-8-12-4-5-13-10;/h4-5,8-9,11H,2-3,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDGLFHNTWBWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420895-44-8
Record name N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride
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Preparation Methods

Synthesis of 1-(Pyrazin-2-yl)piperidin-4-amine

This intermediate is generally prepared by nucleophilic substitution or coupling reactions involving pyrazine derivatives and piperidin-4-amine or its protected forms.

  • Method A: Nucleophilic Aromatic Substitution

    • Starting from 2-chloropyrazine, reaction with piperidin-4-amine under basic conditions can afford 1-(pyrazin-2-yl)piperidin-4-amine.
    • Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and heating to promote substitution.
    • Protection of the amine group on piperidine may be necessary to avoid side reactions.
  • Method B: Palladium-Catalyzed Coupling

    • Buchwald–Hartwig amination of 2-halopyrazine with piperidin-4-amine or its derivatives.
    • Catalysts such as Pd(OAc)2 with appropriate ligands (e.g., BINAP) are used.
    • This method offers high regioselectivity and yields.

N-Methylation of 1-(Pyrazin-2-yl)piperidin-4-amine

  • Reductive Methylation

    • The primary amine is treated with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to selectively methylate the nitrogen.
    • This method provides mild conditions and good selectivity for mono-methylation.
  • Alkylation with Methyl Halides

    • Direct alkylation using methyl iodide or methyl bromide in the presence of a base.
    • This approach requires careful control to avoid over-alkylation.

Formation of Hydrochloride Salt

  • The free base N-methyl-1-(pyrazin-2-yl)piperidin-4-amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether).
  • The resulting hydrochloride salt precipitates out and is collected by filtration.
  • Salt formation improves compound stability, handling, and purity.

Detailed Research Findings and Data

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 2-chloropyrazine, piperidin-4-amine, DMF, heat 65–75 Requires protection of amine; moderate heating
Pd-catalyzed coupling 2-bromopyrazine, piperidin-4-amine, Pd catalyst, base, solvent 80–90 High regioselectivity and yield
Reductive methylation Formaldehyde, NaBH3CN, MeOH, room temp 85–95 Selective mono-methylation
Alkylation with methyl iodide Methyl iodide, base (e.g., K2CO3), solvent 70–80 Risk of over-alkylation; requires monitoring
Hydrochloride salt formation HCl in ethanol or ether >95 Precipitates pure hydrochloride salt

Notes on Purification and Characterization

  • Purification is commonly achieved by recrystallization of the hydrochloride salt from ethanol or ethyl acetate.
  • Characterization includes:

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Research Applications

  • Muscarinic Receptor Targeting :
    • N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride is primarily studied for its interaction with muscarinic receptors, especially the M4 subtype. This receptor is implicated in several neurological disorders, making the compound a candidate for therapeutic development in conditions such as schizophrenia and cognitive dysfunctions.
  • Inflammasome Modulation :
    • The compound has been shown to influence the NLRP3 inflammasome pathway, which plays a critical role in inflammation and immune responses. Similar compounds have demonstrated the ability to block NLRP3 activation, potentially offering therapeutic avenues for diseases characterized by excessive inflammation.
  • Neuropharmacology :
    • Its pharmacological profile suggests potential applications in neuropharmacology where it may serve as a ligand in receptor binding studies, contributing to our understanding of neurotransmitter systems and their associated disorders.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : It can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride.
  • Substitution : The pyrazine ring can be substituted under nucleophilic conditions.

Case Study 1: Muscarinic Antagonism

In studies focusing on muscarinic receptor interactions, this compound was evaluated for its ability to selectively antagonize M4 receptors. Results indicated that the compound could effectively inhibit receptor activity, suggesting its potential use in treating disorders characterized by dysregulated cholinergic signaling.

Case Study 2: Inflammasome Pathway Inhibition

Research demonstrated that compounds structurally similar to this compound could inhibit NLRP3 inflammasome activation in vitro. This inhibition was associated with reduced IL-1β release, highlighting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound belongs to a broader class of piperidin-4-amine derivatives. Key structural analogs include:

Compound Name Substituent Variations Molecular Weight (g/mol) Yield (%) Key References
N-methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride Ethyl spacer between piperidine and pyrazine Not specified Not reported
N-(1-Benzylpiperidin-4-yl)-6-phenylpyrazin-2-amine hydrochloride Benzyl and phenyl groups 380.91 80
[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride Pyridine and ethyl linker 319.83 Not reported
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride Trifluoroethyl substituent 232.67 Not reported

Key Observations :

  • Yield : The benzyl-substituted analog (80% yield) demonstrates efficient synthesis compared to others with unreported yields .

Physicochemical Properties

Hydrogen bonding and crystallinity are influenced by substituents and salt forms:

  • Hydrochloride vs. Dihydrochloride Salts: The target compound’s dihydrochloride form (MW 265.19) has higher solubility in polar solvents compared to mono-hydrochloride analogs (e.g., 319.83 g/mol compound in ).
  • Thermal Stability : Analogs like the trifluoroethyl derivative (MW 232.67) may exhibit lower melting points due to reduced hydrogen bonding capacity.

Biological Activity

N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3HClC_{12}H_{17}N_3\cdot HCl, with a molecular weight of approximately 235.75 g/mol. The compound features a piperidine ring substituted with a pyrazinyl group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step processes, including reactions between pyrazine derivatives and piperidine under acidic conditions. This method allows for the introduction of various functional groups, enhancing the compound's versatility for further modifications .

1. Neurotransmitter Interaction

Research indicates that this compound may interact with several neurotransmitter systems, particularly glycine transporters. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression . The specific binding affinities and mechanisms of action are still under investigation, but preliminary studies show promise in modulating neurotransmitter activity.

2. Antiviral Properties

Compounds structurally similar to this compound have exhibited antiviral activities. For instance, related compounds have demonstrated effectiveness against various viral strains, indicating that this compound may also possess similar properties .

3. Antimicrobial Activity

In vitro studies have shown that derivatives of piperidine and pyrazine can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as effective antibacterial agents .

Compound Structural Features Biological Activity
N-Methyl-N-(pyridin-2-ylmethyl)piperidin-4-amineContains a pyridine instead of pyrazineAntiviral activity
N-(Piperidin-4-ylmethyl)pyrazin-2-amine hydrochlorideSimilar piperidine structureNeurotransmitter modulation
1-Methyl-N-(pyrazin-2-yl)piperidin-4-amine hydrochlorideVariation in methylation patternPotential glycine transporter inhibition

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various piperidine derivatives found that certain analogs exhibited superior activity against strains such as Staphylococcus aureus and Escherichia coli. The compounds were tested at concentrations ranging from 0.25 mg/mL to 1 mg/mL, with some exhibiting better performance than standard antibiotics like streptomycin .

Neuropharmacological Evaluation

Another study focused on the neuropharmacological effects of similar compounds, highlighting their potential role in managing conditions like depression and anxiety by modulating neurotransmitter levels. In vivo assays indicated that these compounds could significantly alter behavioral responses in animal models .

Future Directions

The ongoing research into this compound focuses on elucidating its full pharmacological profile and therapeutic applications. Key areas include:

  • Detailed receptor binding studies to identify specific interactions with neurotransmitter systems.
  • Exploration of structure–activity relationships (SAR) to optimize the compound's efficacy and safety profile.
  • Clinical trials to assess its potential in treating neurological disorders and infections.

Q & A

Q. What are the critical safety precautions for handling N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride in laboratory settings?

  • Methodological Answer : Strict adherence to GHS safety protocols is required. Key precautions include:
  • Avoiding ignition sources (P210) and storing in inert, moisture-free environments (P233, P231+P232) .
  • Using explosion-proof equipment (P241) and non-sparking tools (P242) during synthesis or handling .
  • Wearing PPE such as nitrile gloves, protective eyewear, and respiratory masks (P280, P284) to prevent inhalation or dermal exposure .
  • Emergency measures: For skin contact, wash immediately with soap and water (P302+P352); for inhalation, move to fresh air (P304+P340) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:
  • Step 1 : Functionalization of the piperidine ring via alkylation or reductive amination.
  • Step 2 : Coupling with pyrazine derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., ethanol) .
  • Optimization : Yield improvements (≥70%) are achieved using dry solvents (DMF, toluene) and inert atmospheres .

Q. How is the structural integrity of N-methyl-1-(pyrazin-4-yl)piperidin-4-amine hydrochloride validated?

  • Methodological Answer : Characterization involves:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm piperidine and pyrazine ring connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and salt formation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
  • Comparative Studies : Testing the compound alongside analogs (e.g., N-benzyl-N-methylpiperidin-4-amine) under standardized conditions .
  • Target Validation : Use CRISPR-edited cell lines to confirm receptor/enzyme interactions (e.g., serotonin or dopamine receptors) .
  • Meta-Analysis : Cross-referencing PubChem and CAS data to identify batch-specific impurities affecting activity .

Q. What experimental design considerations are critical for optimizing in vitro pharmacological assays?

  • Methodological Answer : Key factors include:
  • Solubility Optimization : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50_{50}/EC50_{50} values .
  • Control Compounds : Include reference inhibitors (e.g., fluoxetine for antidepressant assays) .
  • Data Reproducibility : Replicate assays across ≥3 independent experiments with blinded analysis .

Q. How can thermal instability of the compound impact long-term storage and experimental outcomes?

  • Methodological Answer : Thermal degradation (observed at >50°C) may alter efficacy. Mitigation strategies:
  • Storage : Keep at -20°C in airtight, amber vials with desiccants (P411+P235) .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC .
  • In-Use Stability : Prepare fresh solutions for assays and avoid repeated freeze-thaw cycles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride
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N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride

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